Puromycin dihydrochloride

説明

Puromycin dihydrochloride is a white powder. (NTP, 1992)

Puromycin Hydrochloride is the hydrochloride salt form of puromycin, an aminoglycoside antibiotic isolated from the bacterium Streptomyces alboniger. Acting as an analog of the 3' terminal end of aminoacyl-tRNA, puromycin incorporates itself into a growing polypeptide chain and causes its premature termination, thereby inhibiting protein synthesis. This agent has antimicrobial, antitrypanosomal, and antineoplastic properties; it is used as an antibiotic in cell culture.

A cinnamamido ADENOSINE found in STREPTOMYCES alboniger. It inhibits protein synthesis by binding to RNA. It is an antineoplastic and antitrypanosomal agent and is used in research as an inhibitor of protein synthesis.

作用機序

Target of Action

Puromycin dihydrochloride, an aminonucleoside antibiotic derived from the Streptomyces alboniger bacterium , primarily targets the ribosome . It interacts with several 60S ribosomal proteins, including L10-like, L13a, L23, L15, L19, L23a, L26-like 1, L8, L37, L3, and L11 . These proteins play crucial roles in protein synthesis, a vital process for cell growth and survival.

Mode of Action

This compound acts as a protein synthesis inhibitor . It mimics the 3’ end of the aminoacylated tRNA , entering the A site of the ribosome and transferring to the growing peptide chain . This causes the formation of a puromycylated nascent chain and premature chain release . The 3’ position of the molecule contains an amide linkage instead of the normal ester linkage of tRNA, making the molecule much more resistant to hydrolysis and effectively stopping the ribosome .

Biochemical Pathways

The primary biochemical pathway affected by this compound is protein synthesis . By causing premature chain termination during translation, puromycin disrupts the normal process of protein synthesis . This disruption can have downstream effects on various cellular processes that rely on the production of new proteins.

Pharmacokinetics

It’s known that this compound is soluble in water , which could influence its bioavailability and distribution within the body.

Result of Action

The primary result of this compound’s action is the inhibition of protein synthesis, leading to significant cell death . It is toxic to both prokaryotic and eukaryotic cells , and can kill 99% of cells within 2 days . It also exhibits antitumor activity in studies on brain tumor cells .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is sensitive to prolonged exposure to heat . Additionally, the pH of the environment can affect its activity, as evidenced by the isolation of resistant E. coli transformants on pH-adjusted LB medium .

生化学分析

Biochemical Properties

Puromycin dihydrochloride: acts as a protein synthesis inhibitor . It competes with aminoacyl-tRNA for binding at the A’ site of the peptidyl transferase center during protein translation . This results in premature chain termination and the formation of a puromycylated nascent chain .

Cellular Effects

This compound: has a significant impact on various types of cells and cellular processes. It prevents the growth of bacteria, protozoa, algae, and mammalian cells . It acts very quickly and can kill 99% of the cells within 2 days . It also exhibits antitumor activity in studies on brain tumor cells .

Molecular Mechanism

The molecular mechanism of This compound involves its role as an analog of the 3’ end of aminoacyl-tRNA . It enters the A site and transfers to the growing chain, causing the formation of a puromycylated nascent chain and premature chain release . This makes the molecule much more resistant to hydrolysis and stops the ribosome .

Temporal Effects in Laboratory Settings

In laboratory settings, This compound exhibits changes in its effects over time. It acts very quickly and can kill 99% of the cells within 2 days

Metabolic Pathways

This compound: is involved in the metabolic pathway of protein synthesis . It competes with aminoacyl-tRNA for binding at the A’ site of the peptidyl transferase center during protein translation .

Subcellular Localization

The subcellular localization of This compound It is known to bind to the A site of the ribosome during protein translation

生物活性

Puromycin dihydrochloride is a potent aminonucleoside antibiotic known for its ability to inhibit protein synthesis in both prokaryotic and eukaryotic cells. Its primary mechanism involves mimicking the 3'-end of aminoacyl-tRNA, leading to premature termination of polypeptide chains during translation. This article explores the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.

Puromycin acts by binding to the ribosome and disrupting peptide transfer, which results in the premature release of nascent polypeptides. This inhibition occurs through the following processes:

- Translation Inhibition : Puromycin competes with aminoacyl-tRNA for binding to the ribosomal A-site, causing premature chain termination and leading to incomplete protein synthesis .

- Mitochondrial Protein Transport : In addition to inhibiting translation, puromycin has been shown to interfere with the transport of proteins into mitochondria, further contributing to its biological effects .

Biological Activities

This compound exhibits a wide range of biological activities:

- Antimicrobial Properties : It is effective against various microorganisms, including Gram-positive bacteria, protozoa, and some fungi. Studies indicate that it can kill up to 99% of cells within 48 hours under optimal conditions .

- Antineoplastic Effects : Research has demonstrated puromycin's potential in cancer treatment. It has shown anti-tumor activity against several cancer cell lines and is utilized in studies related to cancer therapies targeting specific pathways .

- Cell Selection in Research : Puromycin is widely used as a selection marker in molecular biology. Cells that express the puromycin N-acetyltransferase (PAC) gene can survive in the presence of puromycin, making it an essential tool for selecting genetically modified cells in various experimental setups .

Applications in Research

This compound is extensively used in both basic and applied research:

- Cell Culture : It serves as a selection antibiotic for mammalian cell lines that have been genetically modified to express resistance genes. Effective concentrations range from 0.5 to 10 µg/mL depending on the cell type and experimental conditions .

- Gene Expression Studies : Researchers use puromycin to study transcriptional regulation during cell differentiation and development. For instance, it has been employed to investigate gene expression dynamics during stem cell differentiation .

- Animal Models : In vivo studies have utilized puromycin to induce nephrotoxic effects, mimicking conditions such as focal segmental glomerulosclerosis (FSGS) in rodent models. This model aids in understanding kidney diseases and testing potential therapeutic agents .

Case Studies

Several studies highlight the diverse applications and effects of puromycin:

- Nephrotoxicity Induction : A study demonstrated that administration of puromycin aminonucleoside resulted in structural podocyte damage and increased glomerular permeability in rodent models. This model is valuable for studying kidney disease mechanisms and potential treatments .

- Cancer Research : Puromycin has been tested alongside other chemotherapeutic agents like Adriamycin for their combined effects on cancer cell viability. Results indicated that puromycin enhances the effects of Adriamycin by inducing apoptosis in cancer cells .

Summary Table of Biological Activities

科学的研究の応用

Cell Culture and Selection

Puromycin dihydrochloride is widely used as a selective agent in cell culture. It is employed to select and maintain cell lines that have been transfected with plasmids containing the puromycin resistance gene (pac). Cells that successfully integrate this gene can survive in the presence of puromycin, allowing researchers to isolate genetically modified cells for further study .

- Optimal Concentration : The effective concentration for selecting puromycin-resistant cells typically ranges from 0.5 to 10 µg/mL, depending on various factors such as cell type and growth conditions. A kill curve is often performed to determine the optimal concentration for specific experimental setups .

Protein Synthesis Studies

Puromycin is extensively utilized in studies investigating protein synthesis mechanisms. By inducing premature termination of translation, researchers can analyze ribosomal function, mRNA translation, and the roles of various translation factors. This application has significantly contributed to understanding how proteins are synthesized and regulated within cells .

- Polysome Profiling : Researchers use puromycin in polysome profiling techniques to study ribosome distribution on mRNAs, providing insights into translational control and gene expression regulation .

Disease Modeling

Puromycin has been employed in various disease models, particularly in cancer research. Its ability to selectively inhibit protein synthesis in cancer cells can help elucidate dysregulated pathways associated with tumorigenesis.

- Nephrotoxicity Studies : In a study involving larval zebrafish, puromycin was used to induce podocyte damage, simulating conditions related to chronic kidney diseases. The research demonstrated that puromycin could effectively model glomerular injury by measuring changes in permeability and podocyte morphology .

Case Study 1: Cancer Research

In cancer studies, puromycin has been used to explore the effects of protein synthesis inhibition on tumor growth and survival. Researchers have investigated its potential as a therapeutic agent by analyzing its impact on cancer cell lines with dysregulated translation pathways. The findings suggest that targeting protein synthesis may enhance the efficacy of existing treatments .

Case Study 2: Podocyte Injury Model

A recent study validated puromycin as a model for inducing acute podocyte injury in zebrafish larvae. By assessing glomerular permeability and podocyte morphology post-treatment, researchers developed a high-throughput assay for quantifying abnormal protein excretion dynamics during glomerular injury and repair processes .

Advantages of this compound

- High Specificity : Puromycin specifically targets ribosomes, making it an effective tool for studying protein synthesis.

- Rapid Action : Its ability to induce cell death quickly allows for efficient selection in cell culture experiments.

- Versatility : Puromycin's applications span basic molecular biology research to applied biomedical studies.

化学反応の分析

Ribosomal Incorporation and Translation Termination

Puromycin dihydrochloride mimics the 3′-terminus of tyrosyl-tRNA, enabling covalent incorporation into nascent polypeptide chains via peptidyl transferase activity. This reaction occurs when the antibiotic’s amino group nucleophilically attacks the ester bond of the peptidyl-tRNA in the ribosomal A-site, forming a stable peptidyl-puromycin adduct. The reaction terminates elongation by releasing incomplete polypeptides as peptidyl-puromycin derivatives .

Key Features of the Reaction:

-

Selectivity : Binds 80S eukaryotic ribosomes at low doses (IC₅₀: 0.1–10 µM) .

-

Irreversibility : Adduct formation prevents further elongation, causing premature chain release .

-

Inhibition Resistance : Elongation inhibitors like cycloheximide slow but do not block puromycin incorporation .

Derivatization for Activity-Based Sensing

Puromycin derivatives enable real-time monitoring of cellular processes. Notable examples include:

Peroxymycin-1

A boronate-protected prodrug designed for H₂O₂ detection. Reaction steps:

-

Oxidative Deprotection : H₂O₂ cleaves the boronate pinacol ester via chemoselective oxidation.

-

Self-Immolation : The linker undergoes 1,6-elimination, releasing CO₂ and a quinone methide intermediate.

-

Puromycin Release : Free puromycin incorporates into nascent proteins, detectable via anti-puromycin antibodies .

Synthesis Protocol (Optimized):

| Step | Conditions | Yield |

|---|---|---|

| 1 | DCC-mediated coupling in pyridine/DMPU (3 days, RT) | 10% |

| 2 | One-pot deprotection (HCl, 1 hr) | >60 mg |

Propargyl-Functionalized Derivatives

O-propargyl-puromycin (OP-puromycin) enables click chemistry applications:

-

Synthesis : Propargyl group introduced via alkylation of puromycin’s hydroxyl group .

-

Application : Reacts with azide-modified peptides in copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating nascent proteome labeling .

Reaction Conditions:

| Component | Concentration |

|---|---|

| OP-puromycin | 150 mM (in DMSO) |

| CuSO₄ | 250 µM |

| THPTA ligand | 1.25 mM |

Phosphorylation and Nucleoside Modifications

Puromycin’s ribose moiety undergoes phosphorylation to create analogs for structural studies:

-

O-Phosphoryl-puromycin : Synthesized using dicyclohexyl carbodiimide (DCC) in pyridine/DMPU .

-

Characterization : MALDI-TOF/MS confirms derivatives (e.g., m/z 777 for rCpPuro, m/z 762 for dUpPuro) .

Stability Considerations:

Interaction with Translation Inhibitors

Puromycin’ reactivity persists in the presence of elongation inhibitors:

| Inhibitor | Effect on Puromycin Activity |

|---|---|

| Cycloheximide | Slows A-site access but does not block adduct formation |

| Emetine | Delays puromycin incorporation by stabilizing pre-translocation ribosomes |

Kinetic Data :

-

Cycloheximide-treated ribosomes : 50% peptidyl-puromycin release in 30 sec; complete release in 5 min .

Mitochondrial Protein Transport Inhibition

In addition to cytosolic translation inhibition, puromycin blocks mitochondrial protein import in vitro by reacting with cytoplasmic ribosomes synthesizing mitochondrial precursor proteins .

This compound’s versatility in chemical modification and ribosomal targeting underpins its utility in biochemistry and molecular biology. From probing oxidative stress to mapping nascent proteomes, its reactivity profiles continue to enable innovative methodologies.

特性

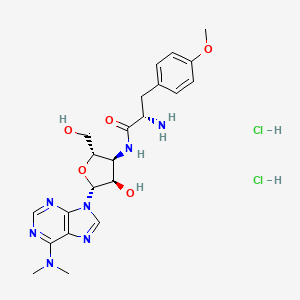

IUPAC Name |

(2S)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-methoxyphenyl)propanamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N7O5.2ClH/c1-28(2)19-17-20(25-10-24-19)29(11-26-17)22-18(31)16(15(9-30)34-22)27-21(32)14(23)8-12-4-6-13(33-3)7-5-12;;/h4-7,10-11,14-16,18,22,30-31H,8-9,23H2,1-3H3,(H,27,32);2*1H/t14-,15+,16+,18+,22+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKSVFGKWZLUTTO-FZFAUISWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OC)N)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)NC(=O)[C@H](CC4=CC=C(C=C4)OC)N)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N7O5.2ClH, C22H31Cl2N7O5 | |

| Record name | PUROMYCIN DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20968 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

53-79-2 (Parent) | |

| Record name | Puromycin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7045861 | |

| Record name | Puromycin dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Puromycin dihydrochloride is a white powder. (NTP, 1992) | |

| Record name | PUROMYCIN DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20968 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble (NTP, 1992) | |

| Record name | PUROMYCIN DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20968 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

58-58-2 | |

| Record name | PUROMYCIN DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20968 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Puromycin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Puromycin dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3'-[[2-amino-3-(4-methoxyphenyl)-1-oxopropyl]amino]-3'-deoxy-N,N-dimethyladenosine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PUROMYCIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PGN54228S5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。